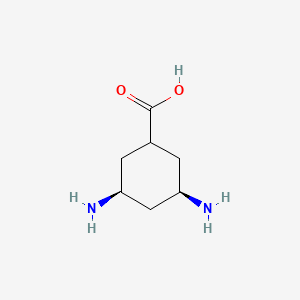

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid

説明

特性

IUPAC Name |

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11)/t4?,5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPMVCMMVBPKU-GOHHTPAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC(C[C@H]1N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

stereochemistry and conformational analysis of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid

Executive Summary

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a non-proteinogenic, cyclic amino acid that presents a conformationally constrained scaffold. Its rigid cyclohexane backbone serves to orient three key functional groups—two amino and one carboxyl—in a precise three-dimensional arrangement. This structural pre-organization makes it a valuable building block in medicinal chemistry for the design of peptidomimetics, protease inhibitors, and other bioactive molecules where specific pharmacophore presentation is critical for target engagement. This guide provides a detailed examination of the molecule's stereochemical features and an in-depth analysis of its conformational preferences, which are paramount to understanding its interaction with biological targets. We will explore the principles governing its structural stability, methods for its characterization, and its potential applications in modern drug discovery.

Introduction: The Value of Conformational Constraint

In drug design, the concept of "bioactive conformation"—the specific 3D shape a molecule adopts to bind its biological target—is fundamental. Flexible molecules can adopt a multitude of conformations, and the energy required to "lock" into the correct one can be a thermodynamic penalty against binding affinity. The use of conformationally constrained scaffolds, such as the cyclohexane ring system, is a powerful strategy to mitigate this penalty.[1] By incorporating functional groups onto a rigid core like (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, we can create molecules that are pre-organized for optimal receptor interaction, potentially leading to enhanced potency and selectivity.

The carboxylic acid and amino moieties are particularly significant. The carboxylic acid group is present in approximately 25% of all commercial pharmaceuticals, prized for its ability to act as a hydrogen bond donor/acceptor and to form critical salt-bridge interactions with biological targets.[2] Similarly, amino groups are key pharmacophoric features, often protonated at physiological pH to engage with negatively charged residues in protein binding pockets.[3] This molecule combines these high-value functional groups on a stereochemically defined and rigid framework.

Stereochemical Analysis

The unambiguous definition of a molecule's three-dimensional structure is the foundation of its chemical and biological identity. For (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, this begins with understanding its chirality.

Chirality and Absolute Configuration

The molecule possesses two stereogenic centers at the C3 and C5 positions of the cyclohexane ring. The designation (3S, 5R) refers to the absolute configuration at these centers as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

At Carbon-3 (C3): The substituents are ranked by atomic number. The attached nitrogen of the amino group receives the highest priority, followed by the path towards C4, then the path towards C2, with the hydrogen atom having the lowest priority. The arrangement defines an S configuration.

-

At Carbon-5 (C5): Similarly, the amino group's nitrogen is the highest priority. The path towards C4 outranks the path towards C6. This arrangement results in an R configuration.

The presence of these fixed stereocenters means the molecule is chiral and will rotate plane-polarized light. This specific stereoisomer is distinct from its enantiomer, (3R,5S)-3,5-diaminocyclohexane-1-carboxylic acid, and its other diastereomers.

Caption: 2D representation highlighting the stereocenters.

In-Depth Conformational Analysis

While stereochemistry defines the fixed connectivity and configuration, conformational analysis describes the dynamic spatial arrangements of the atoms resulting from bond rotations. For a cyclohexane derivative, this analysis is dominated by the equilibrium between two chair conformations.

The Cyclohexane Chair: A Primer

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (with C-C-C angles near the ideal tetrahedral 109.5°) and torsional strain (with all C-H bonds staggered).[4] In a chair, substituents can occupy two distinct types of positions:

-

Axial (a): Bonds are parallel to the principal C3 axis of the ring.

-

Equatorial (e): Bonds point outwards from the "equator" of the ring.

Through a process called a "ring flip," one chair conformer can interconvert to the other. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.[5] For a substituted cyclohexane, the two chair conformers are generally not of equal energy.[6]

Conformational Equilibrium of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid

The energetic preference for a substituent is to occupy the more spacious equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions .[6][7] The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position.[4]

For (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, we must consider the positions of all three non-hydrogen substituents: -COOH at C1, -NH₂ at C3, and -NH₂ at C5. The (3S, 5R) configuration dictates a cis relationship between the two amino groups relative to each other. Let's analyze the two possible chair conformations.

-

Conformer A (Diaxial-Equatorial): In one chair conformation, the C1-carboxylic acid group can be equatorial, while the C3-amino and C5-amino groups are forced into axial positions. This creates significant and unfavorable 1,3-diaxial interactions between the two amino groups and the axial hydrogens on the same face of the ring.

-

Conformer B (Diequatorial-Axial/Tri-equatorial): Upon ring-flipping, the C1-carboxylic acid group moves to an axial position, while the C3-amino and C5-amino groups move to equatorial positions. However, the most stable conformation will place the maximum number of bulky groups in the equatorial position. For a 1,3,5-trisubstituted cyclohexane, it is possible for all three groups to be equatorial. In the case of the (3S, 5R) isomer, the most stable conformation places the carboxylic acid group and both amino groups in equatorial positions to minimize steric strain. Any conformation requiring one or more of these groups to be axial would be significantly higher in energy.

Caption: Conformational equilibrium showing the highly favored tri-equatorial state. (Note: DOT language requires pre-rendered images for complex structures).

Physicochemical and Spectroscopic Characterization

Validating the structure and conformation of the synthesized molecule is a critical step. A combination of spectroscopic, crystallographic, and computational methods provides a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.

-

¹H NMR: The key to conformational analysis lies in the coupling constants (J-values) between adjacent protons. The dihedral angle between an axial proton and an adjacent equatorial proton (ax-eq) is ~60°, resulting in a small coupling constant (typically 2-5 Hz). The angle between two adjacent axial protons (ax-ax) is ~180°, leading to a large coupling constant (typically 8-13 Hz). In the preferred tri-equatorial conformer, the protons at C1, C3, and C5 will be axial. We would therefore expect to see large ax-ax couplings for these protons, confirming the equatorial orientation of the substituents.

-

¹³C NMR: Provides information on the number of unique carbon atoms and their chemical environment, confirming the overall molecular symmetry and connectivity.

| Hypothetical NMR Data for the Tri-equatorial Conformer | |

| Proton (¹H) | Expected Chemical Shift (ppm) & Multiplicity |

| H1 (axial) | ~2.5 ppm, triplet of triplets (tt) with large J_ax-ax couplings |

| H3/H5 (axial) | ~3.0 ppm, complex multiplet with large J_ax-ax couplings |

| Ring CH₂ | 1.2 - 2.0 ppm, complex multiplets |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=O (Carboxyl) | ~175 ppm |

| C1 | ~45 ppm |

| C3/C5 | ~50 ppm |

| C2/C4/C6 | ~30-40 ppm |

X-Ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state. A successful crystal structure analysis would definitively confirm the (3S, 5R) absolute stereochemistry and measure the precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystal lattice. For a molecule like this, the solid-state conformation is highly likely to be the low-energy tri-equatorial chair.

Computational Chemistry

Synthesis and Application in Drug Discovery

Synthetic Strategies

The synthesis of stereochemically pure cyclic amino acids is a non-trivial challenge. Common strategies often involve:

-

Chiral Pool Synthesis: Starting from an inexpensive, enantiomerically pure natural product.

-

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.[1]

-

Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer or diastereomer in a racemic or mixed mixture, allowing for the separation of the desired isomer.[8][9]

A plausible route to (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid could involve a stereoselective reduction of a dioxo-precursor followed by reductive amination or Curtius-type rearrangements to install the amino groups with the desired stereochemistry.[8]

Caption: A typical workflow for the synthesis and characterization of the target molecule.

Application as a Bioactive Scaffold

The tri-equatorial conformation of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid presents its three functional groups in a well-defined spatial array. This makes it an ideal scaffold for:

-

Peptidomimetics: The cyclohexane ring can replace a section of a peptide backbone, locking it into a specific secondary structure (e.g., a β-turn mimic) that is recognized by a receptor or enzyme.

-

Targeting Protein-Protein Interactions (PPIs): The amino and carboxylate groups can mimic the key interacting residues (like Lysine or Aspartate/Glutamate) of a protein, allowing the small molecule to disrupt a larger PPI.

-

Multivalent Ligand Design: The three functional groups can serve as attachment points for different pharmacophores, allowing a single molecule to engage with multiple sub-pockets of a binding site for increased affinity and selectivity.

Example Experimental Protocol: NMR Analysis

Objective: To confirm the identity and major conformation of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid in solution.

Materials:

-

Synthesized and purified sample (~5-10 mg).

-

Deuterated solvent (e.g., D₂O or DMSO-d₆).

-

5 mm NMR tubes.

-

NMR Spectrometer (≥400 MHz recommended for resolution).

Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 0.6 mL of D₂O. If solubility is an issue, DMSO-d₆ can be used. Ensure the sample is fully dissolved.

-

Instrument Setup: Tune and shim the spectrometer probe to the sample to ensure magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (~0-12 ppm).

-

Ensure the relaxation delay (d1) is adequate (e.g., 2-5 seconds) for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks (i.e., which protons are adjacent).

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Measure the coupling constants (J-values) for the signals corresponding to H1, H3, and H5. The presence of large couplings (>8 Hz) for these protons would be strong evidence for their axial orientation, and thus the equatorial orientation of the substituents.

-

Conclusion

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is more than a simple collection of functional groups; it is a precisely engineered molecular scaffold. Its stereochemistry is fixed, and its conformational landscape is dominated by a single, low-energy, tri-equatorial chair form. This structural rigidity is its greatest asset, providing drug designers with a reliable platform to build complex molecules with a high degree of pre-organization for biological targets. Understanding the principles detailed in this guide is essential for any researcher aiming to leverage this promising building block in the development of next-generation therapeutics.

References

- Conformational Analysis of Monosubstituted Cyclohexane. St.

- 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.

- Substituted Cyclohexanes: Axial vs Equ

- 4.4 Substituted Cyclohexanes. KPU Pressbooks.

- 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

- Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid deriv

- 3,5-Dioxocyclohexane-1-carboxylic acid. Chem-Impex.

- 3,5-Diaminocyclohexane-1-carboxylic acid. PubChem.

- An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ′-diamino acid. Yonsei University.

- What is the importance of carboxylic group in the structure of drugs?.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.

- Application of Organic Synthesis in New Drug Discovery. BOC Sciences.

- A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.

Sources

- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

pKa values and isoelectric point of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Ionization Properties of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid: pKa and Isoelectric Point Analysis

Executive Summary

The ionization behavior of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its solubility, membrane permeability, target binding, and overall pharmacokinetic profile. This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) and the isoelectric point (pI) of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, a polyprotic molecule with three ionizable functional groups. By integrating theoretical principles with estimations from chemical analogues, this document elucidates the probable ionization constants of the carboxylic acid and the two amino groups. Furthermore, it presents a rigorous, field-proven protocol for the experimental determination of these values via potentiometric titration and outlines the logic for calculating the isoelectric point. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the physicochemical properties of complex molecules.

Introduction: The Critical Role of pKa and pI in Pharmacology

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a molecule of interest possessing a carboxylic acid and two amino functional groups. The extent to which these groups are protonated or deprotonated at a given pH is defined by their respective pKa values.[1] These values are not merely academic; they are critical predictors of a molecule's behavior in biological systems.[2]

The charge state of a drug molecule, which is a direct consequence of the interplay between its pKa values and the environmental pH, dictates:

-

Aqueous Solubility: Ionized species are generally more soluble in aqueous environments, such as the gastrointestinal fluid or blood plasma, than their neutral counterparts.

-

Membrane Permeability: The ability of a drug to cross biological membranes (e.g., the intestinal wall or the blood-brain barrier) is often highest for the neutral, more lipophilic species.

-

Target Engagement: The electrostatic interactions between a drug and its biological target can be pivotal for binding affinity and efficacy.

-

Formulation: Understanding the pKa and pI is essential for developing stable and soluble formulations. A molecule often has its minimum solubility at its isoelectric point.

This guide provides the theoretical framework and practical methodologies to estimate, determine, and apply the pKa and pI values of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid.

Theoretical Principles of Ionization for a Polyprotic System

As a molecule with three ionizable groups, (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a triprotic system. Its ionization can be described by three distinct equilibria, each with a corresponding pKa value. Starting from a strongly acidic solution (low pH), all three groups will be protonated, giving the molecule a net charge of +2 (H₃A²⁺). As the pH increases, these groups will deprotonate sequentially.[3]

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated (conjugate base) to the protonated (acid) form of a functional group.[4][5][6]

pH = pKa + log([A⁻]/[HA])

For a polyprotic system like the one , the deprotonation sequence is as follows:

-

H₃A²⁺ ⇌ H₂A⁺ + H⁺ (pKa₁): The first deprotonation occurs at the most acidic group, the carboxylic acid.

-

H₂A⁺ ⇌ HA⁰ + H⁺ (pKa₂): The second deprotonation occurs at the more acidic of the two ammonium groups.

-

HA⁰ ⇌ A⁻ + H⁺ (pKa₃): The final deprotonation occurs at the remaining ammonium group.

The species HA⁰ represents the neutral zwitterion, which has both positive and negative charges that cancel each other out.

Figure 1: Sequential deprotonation of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid.

Estimation of pKa Values from Chemical Analogues

pKa₁: The Carboxylic Acid Group

The baseline pKa for a simple carboxylic acid on a cyclohexane ring, cyclohexanecarboxylic acid, is approximately 4.9.[7] However, in the subject molecule, the acidity of the carboxyl group is significantly influenced by the two nearby amino groups. At the pH where the carboxylic acid deprotonates, both amino groups will be protonated (–NH₃⁺). These positively charged groups exert a powerful electron-withdrawing inductive effect, stabilizing the resulting carboxylate anion (–COO⁻). This stabilization facilitates the loss of the proton, thereby lowering the pKa. For comparison, the pKa values of 1,3-cis-cyclohexanedicarboxylic acid are 4.18 and 5.93.[8] Given the strong influence of two ammonium groups, a reasonable estimate for pKa₁ is lower than that of cyclohexanecarboxylic acid.

-

Estimated pKa₁: ~3.5 - 4.2

pKa₂ and pKa₃: The Amino Groups

The pKa of a protonated primary amine on a cyclohexane ring (cyclohexylammonium) is approximately 10.6.[9][10] In a diamino compound, the two basic sites do not behave independently. The deprotonation of the first amino group (governed by pKa₂) is influenced by the positive charge of the second ammonium group. The electrostatic repulsion between the two positive charges makes it easier to remove the first proton compared to the single group in cyclohexylamine, thus lowering its pKa.

After the first amino group is deprotonated (at pH > pKa₂), the second deprotonation (governed by pKa₃) involves removing a proton from an ammonium group in a molecule that now has a net negative charge from the carboxylate. This makes the second proton removal more difficult than in cyclohexylamine, thus raising its pKa. Therefore, the two amino pKa values will be split around the baseline value of ~10.6.

-

Estimated pKa₂: ~9.8 - 10.4

-

Estimated pKa₃: ~10.8 - 11.5

Summary of Estimated Physicochemical Properties

| Parameter | Functional Group | Estimated Value | Rationale |

| pKa₁ | Carboxylic Acid | 3.5 – 4.2 | Baseline pKa of ~4.9 is lowered by the inductive effect of two protonated amino groups. |

| pKa₂ | 3-Amino Group | 9.8 – 10.4 | Baseline pKa of ~10.6 is lowered due to electrostatic repulsion from the second protonated amino group. |

| pKa₃ | 5-Amino Group | 10.8 – 11.5 | After the first deprotonation, the remaining ammonium group is stabilized by the nearby carboxylate, raising its pKa above the baseline. |

| pI | Whole Molecule | 10.3 – 10.95 | Calculated as the average of pKa₂ and pKa₃, which bracket the neutral zwitterionic species. |

Calculation of the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[11] For a polyprotic amino acid, the pI is calculated by averaging the pKa values that bracket the formation of the neutral zwitterionic species.[4][12]

For (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, the zwitterion (HA⁰) exists between the deprotonation of the first amino group (pKa₂) and the second amino group (pKa₃). Therefore, the pI is the arithmetic mean of pKa₂ and pKa₃.[13]

pI = (pKa₂ + pKa₃) / 2

Using our estimated values:

-

pI = (10.1 + 11.15) / 2 = 10.63 (using the midpoint of the estimated ranges)

This high pI value indicates that the molecule will carry a net positive charge over a wide physiological pH range.

Figure 2: Logic for identifying the correct pKa values to calculate the isoelectric point (pI).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[14][15] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The resulting titration curve reveals inflection points that correspond to the pKa values.[2][16]

Apparatus and Reagents

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Temperature probe and controlled temperature water bath

-

Titration vessel

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid sample (high purity)

-

Ionic strength adjustment solution (e.g., 1 M Potassium Chloride, KCl)

-

High-purity (e.g., 18 MΩ·cm) water

-

Standard pH buffers for calibration (e.g., pH 2, 4, 7, 10, 12)

Step-by-Step Methodology

-

pH Meter Calibration: Calibrate the pH meter using a minimum of three standard buffers that bracket the expected pKa values.[16][17] For this compound, buffers at pH 2, 4, 7, 10, and 12 are recommended.

-

Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 5-10 mM). Dissolve it in a known volume of high-purity water. Add the ionic strength adjustment solution to maintain a constant background ionic strength (e.g., 0.15 M KCl).[16]

-

Initial Acidification: The molecule exists as a salt. To ensure all groups are fully protonated at the start, titrate the solution with standardized 0.1 M HCl to a pH of ~2.0. This creates the fully protonated H₃A²⁺ species.

-

Titration with Base: Titrate the acidified sample solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the volume of titrant added and the corresponding pH value.

-

Data Collection: Continue the titration until the pH reaches ~12.5 to ensure all three deprotonation events are observed.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Three equivalence points will be observed, corresponding to the stoichiometric neutralization of the carboxyl group and the two ammonium groups.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points.[16] For example, pKa₁ is the pH at the point where half an equivalent of base has been added relative to the first equivalence point.

-

Figure 3: Workflow for the experimental determination of pKa values using potentiometric titration.

Advanced Computational Prediction Methods

While estimation from analogues provides valuable insight, more sophisticated computational methods can offer higher accuracy. These in silico techniques are increasingly integral to modern drug discovery.[18]

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT), coupled with a continuum solvent model (like the Poisson-Boltzmann model), can calculate the free energy change of deprotonation.[19][20][21] These physics-based approaches can yield high accuracy, often with a mean absolute error of less than 0.5 pKa units, especially when solution-phase geometries are used.[20]

-

Machine Learning (ML) and QSAR: Numerous platforms use machine learning algorithms trained on large datasets of experimentally determined pKa values.[22] Tools like IPC 2.0, while designed for peptides, demonstrate the power of deep learning in predicting ionization constants from sequence or structure alone.[23][24] Other models use graph-neural-networks to learn the relationship between chemical structure and pKa.[18]

Conclusion and Significance in Drug Development

This guide has established a robust framework for understanding the ionization properties of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid. Through analysis of chemical analogues, the key physicochemical constants have been estimated: pKa₁ ≈ 3.5-4.2 , pKa₂ ≈ 9.8-10.4 , pKa₃ ≈ 10.8-11.5 , and pI ≈ 10.3-10.95 . The high isoelectric point is a defining feature, indicating that the molecule will be predominantly positively charged at physiological pH. This has profound implications for its ADME profile, favoring high aqueous solubility but potentially limiting passive membrane diffusion. The provided experimental protocol for potentiometric titration offers a clear and reliable path for the precise validation of these estimated values. For drug development professionals, a thorough grasp of these principles is not optional; it is a prerequisite for the rational design of molecules with optimized therapeutic potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. PubChem. Retrieved from [Link]

-

Study.com. (2017, May 31). Isoelectric Point Calculation | Formula & Equation. Retrieved from [Link]

-

Filo. (2025, November 20). Which of the following has the lowest pKa value? (a) Cyclohexylamine... Retrieved from [Link]

-

Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

de Jong, A. P., & Visser, T. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Quora. (2020, August 2). How to calculate an isoelectric point with 3 pKa. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 7.8 Polyprotic Acids. Retrieved from [Link]

-

Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W285–W292. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Fiveable. (2025, August 15). Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

IPC 2.0. (n.d.). Isoelectric point and pKa prediction for proteins and peptides using deep learning. Retrieved from [Link]

-

Reddit. (2019, October 5). How to find the isoelectric point with 3 pka's? Retrieved from [Link]

-

Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Liu, K., et al. (2024, November 11). KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need? PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 13). What is the reasoning behind the increasing pKa for organic compounds? Retrieved from [Link]

-

Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

-

Stanton, C. L., et al. (2025, August 10). Benchmarking pKa Prediction Methods for Residues in Proteins. ResearchGate. Retrieved from [Link]

-

Naim, M. (2019, January 8). Lecture 5. Amino acids and multiprotic species. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, July 28). How do I calculate the isoelectric point of amino acids, each of which has more than two values of pKa? Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 23). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422–4430. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa of carboxylic acids and protonated amines. Retrieved from [Link]

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007, May 24). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. PubMed. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF. Retrieved from [Link]

-

IS MUNI. (n.d.). An exploration of the effect of the closest neighbor amino acid on the pKa value of side-chain of histidine. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Semantic Scholar. (2007, May 1). [PDF] pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Retrieved from [Link]

-

Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

-

Sulpizi, M., et al. (2011, June 14). Absolute pKa Values and Solvation Structure of Amino Acids from Density Functional Based Molecular Dynamics Simulation. PubMed. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21196866, 3,5-Diaminocyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]

-

OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Modelling of the Dissociation Constant (pKa) of Amino Acids. Retrieved from [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 7.8 Polyprotic Acids – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 4. fiveable.me [fiveable.me]

- 5. CHEM 245 - Lecture 5 [guweb2.gonzaga.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 12. quora.com [quora.com]

- 13. reddit.com [reddit.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. How to Predict pKa | Rowan [rowansci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. optibrium.com [optibrium.com]

- 23. academic.oup.com [academic.oup.com]

- 24. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]

The Stereochemical Distinction: A Guide to (3S,5R) and (3R,5S)-diaminocyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical development and molecular biology, stereochemistry is not a trivial detail; it is a fundamental determinant of biological function. This technical guide provides an in-depth analysis of the core differences between the enantiomeric pair: (3S,5R) and (3R,5S)-diaminocyclohexane-1-carboxylic acid. We will dissect their structural distinctions based on absolute configuration, explore the profound implications for pharmacological activity, and outline the critical experimental protocols required for their synthesis and analysis. This document serves as a crucial resource for researchers, scientists, and drug development professionals who require a deep, actionable understanding of these chiral molecules.

Introduction: Chirality, The Architect of Biological Specificity

The concept of chirality, or 'handedness', is central to the life sciences. Many biological molecules, including amino acids, sugars, and the receptors they target, are chiral.[1] This means they exist in one of two non-superimposable mirror-image forms, known as enantiomers.[2][3] While enantiomers share identical physical properties like melting point and solubility in achiral environments, their three-dimensional arrangement dictates how they interact with the chiral environment of a biological system.[1]

A classic, albeit tragic, example is the drug thalidomide, where one enantiomer was an effective sedative while its mirror image was a potent teratogen.[2] This underscores a critical mandate in modern drug development: the precise synthesis and characterization of single enantiomers. This guide focuses on (3S,5R)- and (3R,5S)-diaminocyclohexane-1-carboxylic acid, a pair of non-natural, constrained cyclic amino acids, to illustrate these foundational principles. Understanding their differences is key to harnessing their potential as pharmaceutical building blocks or therapeutic agents.

Section 1: Decoding the Stereochemistry - The Root of Difference

The designations (3S,5R) and (3R,5S) describe the absolute configuration at the two chiral centers, carbons 3 and 5, of the cyclohexane ring. This configuration is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

The Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system provides a universal method for defining stereocenters.[6] The process involves two key steps:

-

Assigning Priority: Substituents attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority.[5][7] If there's a tie, one moves to the next atoms along the chain until a point of difference is found.[4]

-

Determining Configuration (R/S): The molecule is oriented so that the lowest-priority substituent (priority 4) points away from the viewer. The direction from the highest priority (1) to the second (2) to the third (3) is then traced.

-

A clockwise direction designates an 'R' (from the Latin rectus, right) configuration.

-

A counter-clockwise direction designates an 'S' (from the Latin sinister, left) configuration.

-

For diaminocyclohexane-1-carboxylic acid, the two stereocenters at C3 and C5 each have an amino group, two carbon atoms of the ring, and a hydrogen atom. The precise priority assignment depends on the path around the ring relative to the carboxylic acid group at C1. The result is a pair of molecules that are perfect, non-superimposable mirror images of each other.

Caption: Enantiomeric relationship between the two stereoisomers.

Section 2: The Pharmacological Divide - From Structure to Function

The distinct three-dimensional arrangement of the amino and carboxylic acid functional groups in (3S,5R) and (3R,5S) isomers is the primary driver of differential biological activity.[8] Biological targets, such as enzymes and receptors, have specifically shaped binding pockets that are themselves chiral.

The "Three-Point Interaction" Model

A widely accepted principle, the Easson-Stedman "three-point interaction" model, explains how a chiral receptor can differentiate between enantiomers.[8] For optimal binding, a molecule must interact with the receptor at three specific points. One enantiomer may achieve this precise three-point fit, leading to high affinity and a desired biological response. Its mirror image, however, may only be able to align with two of the three points, resulting in weak or no binding.[9] In some cases, the second enantiomer might bind to a completely different target, leading to off-target effects.[1]

Summary of Enantiomeric Properties

| Property | (3S,5R)-isomer | (3R,5S)-isomer | Rationale |

| Chemical Formula | C₇H₁₄N₂O₂ | C₇H₁₄N₂O₂ | Identical atoms and connectivity.[11] |

| Molecular Weight | 158.20 g/mol | 158.20 g/mol | Identical composition.[11] |

| Melting/Boiling Point | Identical | Identical | Physical properties in achiral environments are the same.[1] |

| Solubility (achiral solvent) | Identical | Identical | Physical properties in achiral environments are the same.[1] |

| Optical Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | Enantiomers rotate plane-polarized light in opposite directions.[1] |

| Biological Activity | Potentially different | Potentially different | Differential interaction with chiral biological targets.[2][12] |

Section 3: Analytical and Synthetic Considerations

The absolute necessity of working with a single, pure enantiomer in drug development places significant demands on both synthesis and analytical chemistry.

Stereoselective Synthesis and Chiral Resolution

Obtaining a single enantiomer typically follows one of two paths:

-

Stereoselective Synthesis: This "chiral pool" or asymmetric catalysis approach uses chiral starting materials, reagents, or catalysts to directly produce the desired enantiomer with high purity.[13][14] This is often the most efficient and cost-effective method for large-scale production.

-

Chiral Resolution: This method starts with a racemic (50:50) mixture of both enantiomers. The mixture is then separated. Common techniques include:

-

Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers.[] Diastereomers have different physical properties and can be separated by crystallization.

-

Enzymatic Resolution: Enzymes, being chiral, will often selectively react with only one enantiomer in a racemic mixture, allowing for separation.

-

Chiral Chromatography: The most common analytical and preparative method, which is discussed below.[3]

-

Analytical Confirmation: High-Performance Liquid Chromatography (HPLC)

Confirming the identity and enantiomeric purity of a sample is non-negotiable. Because enantiomers have identical properties in achiral environments, standard chromatography will not separate them. The industry-standard solution is Chiral High-Performance Liquid Chromatography (HPLC).[16]

The core of this technique is the Chiral Stationary Phase (CSP).[9] The CSP is a solid support (typically silica) that has a single-enantiomer chiral molecule bonded to its surface. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[9] One enantiomer will interact more strongly with the CSP, leading to a longer retention time and enabling separation. Macrocyclic glycopeptide-based CSPs are particularly effective for resolving underivatized amino acids.[17]

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

-

Column Selection: Choose an appropriate Chiral Stationary Phase. For cyclic amino acids, columns like Astec CHIROBIOTIC™ T (teicoplanin-based) are often a good starting point.[17][18]

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for polar compounds on a teicoplanin column is a polar organic mode, such as a mixture of methanol, acetonitrile, acetic acid, and triethylamine.

-

Sample Preparation: Accurately weigh and dissolve a sample of the diaminocyclohexane-1-carboxylic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved.

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers, if present, will appear as two distinct peaks at different retention times.

-

Quantification: Integrate the area of each peak. The enantiomeric excess (% ee) is calculated as: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

-

Validation: Run a certified reference standard of the racemate to confirm peak identity and system suitability.

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. rroij.com [rroij.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. fiveable.me [fiveable.me]

- 5. study.com [study.com]

- 6. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 7. aklectures.com [aklectures.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-Diaminocyclohexane-1-carboxylic acid | C7H14N2O2 | CID 21196866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 16. csfarmacie.cz [csfarmacie.cz]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (3S,5R)-3,5-Diaminocyclohexane-1-carboxylic Acid: A Conformationally Constrained Building Block for Drug Discovery

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the chemical identifiers, properties, and potential applications of the novel, conformationally restricted amino acid, (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid.

Introduction: The Strategic Advantage of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. A key strategy in achieving these objectives is the incorporation of unnatural, conformationally restricted amino acids into peptide-based and small molecule drug candidates. By reducing the conformational flexibility of a molecule, researchers can pre-organize it into a bioactive conformation, leading to a lower entropic penalty upon binding to its biological target. This often translates to increased binding affinity and specificity. Furthermore, the introduction of non-proteinogenic amino acids can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a potential drug.

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a prime example of such a valuable building block. Its rigid cyclohexane scaffold, adorned with two amino groups and a carboxylic acid, offers a unique three-dimensional presentation of functional groups, making it an attractive component for the design of peptidomimetics and other structured therapeutic agents. This guide provides a detailed overview of its chemical identity, key properties, and the rationale for its application in advanced drug discovery programs.

Chemical Identity and Core Identifiers

The precise identification of a chemical entity is the foundation of reproducible scientific research. This section provides the key identifiers for (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid.

CAS Number and Stereochemistry

The Chemical Abstracts Service (CAS) has assigned the number 247933-39-7 to a stereoisomer of 3,5-diaminocyclohexane-1-carboxylic acid.[1][2] This CAS number is associated with the systematic name Cyclohexanecarboxylic acid, 3,5-diamino-, (1α,3α,5α)- .[1] The "(1α,3α,5α)" descriptor denotes the relative stereochemistry of the substituents on the cyclohexane ring, where all three groups (the carboxylic acid at position 1, and the amino groups at positions 3 and 5) are on the same face of the ring, in a cis configuration. For the specific enantiomer (3S,5R), the absolute configuration of the chiral centers at carbons 3 and 5 is defined according to the Cahn-Ingold-Prelog priority rules.

Structural and Molecular Information

Below is a table summarizing the key structural and molecular identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 3,5-diaminocyclohexane-1-carboxylic acid | PubChem[1] |

| Molecular Formula | C7H14N2O2 | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Canonical SMILES | C1C(CC(C(C1)C(=O)O)N)N | PubChem |

| InChI | InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11) | PubChem[1] |

| InChIKey | RWLPMVCMMVBPKU-UHFFFAOYSA-N | Echemi[2] |

| PubChem CID | 21196866 | PubChem[1] |

| DSSTox Substance ID | DTXSID70611309 | PubChem[1] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table outlines the computed physicochemical properties of 3,5-diaminocyclohexane-1-carboxylic acid.

| Property | Value | Source |

| XLogP3 | -3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 158.105527694 Da | PubChem[1] |

| Topological Polar Surface Area | 89.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

Synthesis and Stereochemical Control

Methodologies for the synthesis of related substituted cyclohexane carboxylic acids often employ techniques such as nucleophilic addition of ammonia to a cyclohexene precursor, followed by hydrolysis and esterification to yield stereoisomeric mixtures that can then be separated.[3] Stereoselective synthesis of similar cyclic amino acids has been achieved using chiral auxiliaries, such as Schöllkopf's bis-lactim ether, in combination with ring-closing metathesis.[4]

The following diagram illustrates a generalized workflow for the synthesis of a stereochemically pure cyclic amino acid, highlighting the key stages where stereochemical control is exerted.

Sources

- 1. 3,5-Diaminocyclohexane-1-carboxylic acid | C7H14N2O2 | CID 21196866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis and properties of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Methodological & Application

Strategic Protection Architectures for 3,5-Diaminocyclohexane-1-carboxylic Acid

Content Type: Application Note & Technical Protocol

Subject: N-Terminal Protection Strategies (Fmoc/Boc) for Rigid Cyclic

Executive Summary

3,5-Diaminocyclohexane-1-carboxylic acid (3,5-DACH-1-COOH) is a high-value molecular scaffold used in peptidomimetics, foldamer research, and pharmaceutical intermediate synthesis (e.g., neuraminidase inhibitors). Its rigid cyclohexane ring provides conformational restriction, making it an ideal spacer for locking peptide secondary structures.

However, its zwitterionic nature and the presence of two nucleophilic primary amines alongside a carboxylic acid create distinct synthetic challenges. This guide details the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies, focusing on solubility management, pH control, and purification logic.

Strategic Analysis: Selecting the Architecture

Before initiating synthesis, the protection strategy must be aligned with the downstream application. The symmetry of the 3,5-positions implies that without prior desymmetrization, standard protocols will yield Bis-protected species.

Comparative Decision Matrix

| Feature | Fmoc Strategy | Boc Strategy |

| Primary Application | Solid Phase Peptide Synthesis (SPPS).[1] | Solution Phase Synthesis; Orthogonal to Fmoc. |

| Solubility of Intermediate | Moderate (Fmoc adds significant lipophilicity). | High (Boc is lipophilic but less bulky). |

| Deprotection Condition | Basic (20% Piperidine/DMF). | Acidic (TFA/DCM or HCl/Dioxane). |

| Critical Risk | Premature deprotection by inorganic bases if pH > 10. | Acid-catalyzed hydrolysis during workup if pH < 2. |

| Reagent Choice | Fmoc-OSu (Preferred over Fmoc-Cl to avoid dipeptides). |

Protocol A: Bis-Boc Protection Strategy

Objective: Synthesis of 3,5-Bis(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid.

Mechanism & Rationale

The reaction utilizes di-tert-butyl dicarbonate (

Materials

-

Substrate: 3,5-Diaminocyclohexane-1-carboxylic acid (1.0 eq)

-

Reagent:

(2.5 eq - slight excess ensures complete bis-protection) -

Base: 1N NaOH or

-

Solvent: 1,4-Dioxane : Water (1:1 v/v)

-

Quench/Workup: 5% Citric Acid or 1M

Step-by-Step Protocol

-

Solubilization (The Critical Step):

-

Suspend 3,5-DACH-1-COOH (10 mmol) in water (20 mL).

-

Add 1N NaOH (22 mmol, 2.2 eq) dropwise.

-

Observation: The solution should become clear as the zwitterion converts to the bis-amine carboxylate salt. If turbid, add minimal additional base, but do not exceed pH 10 to prevent racemization or hydrolysis of the reagent.

-

Add 1,4-Dioxane (40 mL) to create a homogeneous phase.

-

-

Reagent Addition:

-

Dissolve

(25 mmol) in a minimal volume of 1,4-dioxane. -

Add the

solution dropwise to the reaction mixture at -

Expert Tip: Adding at

minimizes the hydrolysis of

-

-

Reaction:

-

Remove the ice bath and allow to stir at Room Temperature (RT) for 12–18 hours.

-

Monitoring: Check TLC (System:

90:9:1). Stain with Ninhydrin. The starting material (purple spot at baseline) should disappear.

-

-

Workup & Purification:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove Dioxane. Do not heat above

. -

Dilute the remaining aqueous residue with water (30 mL).

-

Wash 1 (Impurity Removal): Extract with Diethyl Ether (

). This removes unreacted -

Acidification (Precipitation): Cool the aqueous layer to

. Slowly acidify with 1M -

Caution: Avoid concentrated HCl. Strong mineral acids can cleave the Boc group if the exposure is prolonged.

-

Extraction: Extract the milky suspension with Ethyl Acetate (

). -

Drying: Wash combined organics with Brine, dry over

, filter, and concentrate.

-

-

Yield: Typically 85–95% as a white foam/solid.

Protocol B: Bis-Fmoc Protection Strategy

Objective: Synthesis of 3,5-Bis(fluorenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid.

Mechanism & Rationale

Fmoc protection is base-sensitive. Therefore, the use of strong amine bases (like Triethylamine) is discouraged as they can induce slow deprotection. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can cause the formation of "Fmoc-dipeptides" (where the protected amino acid reacts with a free amino acid), whereas Fmoc-OSu is more selective.

Materials

-

Substrate: 3,5-DACH-1-COOH (1.0 eq)

-

Reagent: Fmoc-OSu (2.4 eq)

-

Base:

(sodium bicarbonate) or -

Solvent: Acetone : Water (1:1) or THF : Water

Step-by-Step Protocol

-

Preparation:

-

Dissolve 3,5-DACH-1-COOH (5 mmol) in 5%

aqueous solution (25 mL). Ensure pH is roughly 8.5–9.0. -

Add Acetone (25 mL). If precipitation occurs, add more water until clear.

-

-

Reaction:

-

Dissolve Fmoc-OSu (12 mmol) in Acetone (15 mL).

-

Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes at RT.

-

pH Maintenance: The reaction generates N-hydroxysuccinimide (acidic). Monitor pH periodically; if it drops below 8, add small aliquots of

. -

Stir for 18–24 hours.

-

-

Workup:

-

Evaporate Acetone under vacuum (keep bath

). -

Wash: Extract the aqueous residue with Ether (

) to remove excess Fmoc-OSu and Fmoc-byproducts (fulvene). -

Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2.

-

Note: The Bis-Fmoc derivative is very hydrophobic and will likely precipitate as a gum or solid immediately upon acidification.

-

Extraction: Extract with Ethyl Acetate (

). -

Crystallization: Bis-Fmoc derivatives often crystallize well from

or

-

Analytical Validation Data

| Parameter | Bis-Boc Derivative | Bis-Fmoc Derivative |

| Appearance | White foam or amorphous solid. | White to off-white powder. |

| Solubility | Soluble in DCM, EtOAc, MeOH. | Soluble in DMF, DMSO, warm EtOAc. |

| TLC Stain | Ninhydrin (negative); Bromocresol Green (positive for COOH). | UV Active (254 nm); Ninhydrin (negative). |

| 1H NMR (Diagnostic) | ||

| Mass Spec (ESI) |

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and chemical workflow for processing the 3,5-DACH scaffold.

Caption: Decision matrix and workflow for Bis-Boc vs. Bis-Fmoc protection of 3,5-diaminocyclohexane-1-carboxylic acid.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][][4][5] Chemical Reviews, 109(6), 2455-2504.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

-

PubChem Compound Summary. (2025). "3,5-Diaminocyclohexane-1-carboxylic acid."[6] National Center for Biotechnology Information.

Sources

Application Notes & Protocols for the Synthesis of Neuraminidase Inhibitors Utilizing a Diaminocyclohexane Carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the conceptualization and synthesis of novel neuraminidase inhibitors centered around a diaminocyclohexane carboxylic acid core. This scaffold offers a stereochemically rich and conformationally constrained framework that can be strategically functionalized to target the active site of viral neuraminidase. We will explore the rationale behind this approach, detail a proposed synthetic pathway, and provide step-by-step protocols for the key chemical transformations.

Introduction: The Rationale for a Diaminocyclohexane Carboxylic Acid Scaffold

Influenza viruses remain a significant global health threat, necessitating the continued development of effective antiviral therapeutics.[1] Neuraminidase, a key surface glycoprotein on the influenza virus, is a validated target for antiviral drugs.[1][2] This enzyme facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates on the cell surface. Inhibition of neuraminidase leads to viral aggregation at the host cell surface and a reduction in viral spread.

Currently marketed neuraminidase inhibitors, such as oseltamivir and zanamivir, are analogues of sialic acid and have proven to be effective.[1] However, the emergence of drug-resistant viral strains necessitates the exploration of novel chemical scaffolds that can form unique and robust interactions with the neuraminidase active site.

The use of a diaminocyclohexane carboxylic acid scaffold presents a compelling strategy for the design of new neuraminidase inhibitors. This framework offers several advantages:

-

Stereochemical Diversity: The cyclohexane ring contains multiple chiral centers, allowing for the synthesis of a wide array of stereoisomers. This is crucial for optimizing interactions with the three-dimensional architecture of the neuraminidase active site.

-

Conformational Rigidity: The cyclic nature of the scaffold restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to the enzyme, potentially resulting in higher binding affinity.

-

Strategic Functionalization: The amino and carboxylic acid functional groups provide versatile handles for the introduction of various substituents that can mimic the key interactions of the natural substrate, sialic acid, with the active site residues.

Mechanism of Neuraminidase Inhibition

Understanding the mechanism of neuraminidase is crucial for the rational design of its inhibitors. The enzyme catalyzes the hydrolysis of the glycosidic linkage of terminal sialic acid residues. Neuraminidase inhibitors are designed to be transition-state analogues, mimicking the flattened, oxocarbenium ion-like transition state of the sialic acid cleavage reaction. This mimicry allows them to bind to the active site with high affinity and block the catalytic activity of the enzyme.

Figure 1: Simplified workflow of neuraminidase inhibition.

Proposed Synthetic Pathway

While a direct synthesis of a neuraminidase inhibitor from a diaminocyclohexane carboxylic acid has not been extensively reported, a plausible and scientifically sound synthetic route can be proposed based on established chemical transformations and the known structure-activity relationships of existing inhibitors like oseltamivir. This proposed pathway leverages the stereoselective synthesis of a key diaminocyclohexane intermediate, followed by functionalization to introduce the necessary pharmacophoric elements.

The following diagram outlines the proposed synthetic strategy:

Figure 2: Proposed synthetic workflow for a neuraminidase inhibitor from a diaminocyclohexane carboxylic acid scaffold.

Detailed Protocols

The following protocols are based on established synthetic methodologies and provide a framework for the synthesis of the target compounds. Researchers should adapt and optimize these procedures based on their specific target molecule and available laboratory resources.

Protocol 1: Stereoselective Synthesis of a Diaminocyclohexane Carboxylic Acid Intermediate

This protocol is adapted from methodologies for the synthesis of functionalized diaminocyclohexanes and serves as a starting point for creating the core scaffold.

Materials:

-

Appropriate chiral starting material (e.g., a chiral cyclohexene derivative)

-

Reagents for stereoselective dihydroxylation (e.g., AD-mix-β)

-

Reagents for conversion of diol to diamine (e.g., via mesylation and azide displacement followed by reduction)

-

Reagents for introduction of the carboxylic acid group (e.g., via oxidation of a primary alcohol)

-

Appropriate solvents and purification materials

Procedure:

-

Stereoselective Dihydroxylation: Dissolve the chiral cyclohexene starting material in an appropriate solvent system (e.g., t-BuOH/H₂O). Add AD-mix-β and stir vigorously at 0 °C to room temperature until the reaction is complete (monitored by TLC). Quench the reaction with sodium sulfite, extract the product with an organic solvent, and purify by column chromatography.

-

Conversion to Diamine:

-

Mesylation: Dissolve the diol in dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate and concentrate under reduced pressure.

-

Azide Displacement: Dissolve the dimesylate in DMF and add sodium azide. Heat the reaction mixture to 80-100 °C and monitor by TLC. After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent. Purify the diazide by column chromatography.

-

Reduction: Dissolve the diazide in methanol and add a catalyst (e.g., 10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the diamine.

-

-

Introduction of Carboxylic Acid: The method for introducing the carboxylic acid will depend on the specific starting material. If a precursor with a primary alcohol is used, a two-step oxidation (e.g., TEMPO/bleach followed by sodium chlorite) can be employed.

Protocol 2: Functionalization of the Diaminocyclohexane Carboxylic Acid Core

This protocol outlines the steps to introduce the key pharmacophoric groups onto the core scaffold, guided by the structure of oseltamivir.

Materials:

-

Diaminocyclohexane carboxylic acid intermediate

-

Boc-anhydride (for protection)

-

3-pentyloxy-bromide (for etherification)

-

Sodium hydride

-

Acetic anhydride

-

Trifluoroacetic acid (for deprotection)

-

Appropriate solvents and purification materials

Procedure:

-

Protection of Amino and Carboxylic Acid Groups: Protect the amino groups with Boc-anhydride in the presence of a base like triethylamine. The carboxylic acid can be protected as a methyl or ethyl ester using standard esterification conditions (e.g., methanol/thionyl chloride).

-

Introduction of the Pentyl Ether Side Chain: In a dry, inert atmosphere, dissolve the protected intermediate in anhydrous THF. Add sodium hydride at 0 °C, followed by 3-pentyloxy-bromide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product. Purify by column chromatography.

-

Selective Deprotection and Acetylation:

-

Selectively deprotect one of the Boc-protected amino groups under controlled acidic conditions.

-

Acetylate the free amino group using acetic anhydride in the presence of a base.

-

-

Final Deprotection: Remove the remaining protecting groups (e.g., the second Boc group and the ester) using appropriate conditions (e.g., trifluoroacetic acid for the Boc group followed by saponification for the ester) to yield the final neuraminidase inhibitor.

Data Presentation: Characterization and Activity

Thorough characterization of all synthesized intermediates and the final product is essential. This should include:

-

¹H and ¹³C NMR spectroscopy

-

High-resolution mass spectrometry (HRMS)

-

Chiral HPLC to determine enantiomeric excess

The inhibitory activity of the final compounds against influenza neuraminidase should be evaluated using a standard enzymatic assay, such as a fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The results should be reported as IC₅₀ values.

| Compound | Target Neuraminidase | IC₅₀ (nM) |

| Reference (Oseltamivir Carboxylate) | Influenza A/H1N1 | 1-5 |

| Example Compound 1 | Influenza A/H1N1 | To be determined |

| Example Compound 2 | Influenza A/H1N1 | To be determined |

Conclusion and Future Directions

The use of a diaminocyclohexane carboxylic acid scaffold offers a promising avenue for the development of novel neuraminidase inhibitors. The synthetic route outlined in these application notes provides a robust framework for accessing these molecules. Future work should focus on the synthesis of a library of stereoisomers and analogues with diverse substituents to explore the structure-activity relationship and identify compounds with potent and broad-spectrum anti-influenza activity.

References

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Marine Drugs. [Link]

-

Oseltamivir total synthesis. Wikipedia. [Link]

Sources

Technical Guide: Selective Functionalization of (3S,5R)-3,5-Diaminocyclohexane-1-carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and peptidomimetic drug discovery. It details the strategic functionalization of (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid , a versatile

Strategic Overview

The (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid scaffold presents a unique challenge and opportunity in synthesis. Assuming the standard meso-configuration (where the two amino groups are cis to each other relative to the ring plane), the molecule possesses a plane of symmetry passing through C1 and C4.

-

Symmetry Challenge: The two amino groups at C3 and C5 are chemically equivalent (enantiotopic or homotopic depending on the C1 configuration). Selective functionalization requires desymmetrization .

-

Zwitterionic Nature: The free amino acid exists as a zwitterion, necessitating specific solubilization strategies (e.g., esterification or basic aqueous-organic mixtures) for efficient reaction.

-

Stereochemical Integrity: Protocols must avoid conditions that could epimerize the C1 chiral center, although the thermodynamic stability of the all-equatorial or mixed conformers usually protects against this.

Core Workflow

The functionalization strategy follows a "Protect-Desymmetrize-Functionalize" logic:

-

C-Terminus Protection: Esterification to break the zwitterion and improve organic solubility.

-

N-Desymmetrization: Statistical mono-protection to differentiate the two amino domains.

-

Orthogonal Functionalization: Derivatization of the remaining free amine (e.g., urea formation, acylation).

Experimental Protocols

Protocol A: Chemoselective Esterification (C-Terminus Protection)

Objective: To convert the zwitterionic parent acid into a soluble methyl ester dihydrochloride salt, enabling subsequent amine manipulation in organic solvents.

Reagents:

-

(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid

-

Thionyl chloride (

) -

Anhydrous Methanol (

)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvent Preparation: Charge the flask with anhydrous MeOH (20 mL per gram of substrate) and cool to 0 °C in an ice bath.

-

Activation: Dropwise add

(3.0 equivalents) to the cold MeOH over 15 minutes. Caution: Exothermic reaction with gas evolution ( -

Addition: Remove the ice bath and allow the solution to stir for 10 minutes. Add the solid amino acid (1.0 equivalent) in one portion.

-

Reflux: Heat the reaction mixture to reflux (65 °C) for 12 hours. The suspension should dissolve to form a clear solution.

-

Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess

. -

Isolation: Triturate the resulting residue with cold diethyl ether (

) to precipitate the product. Filter and dry under high vacuum. -

Validation:

NMR (

Protocol B: Desymmetrization via Statistical Mono-Boc Protection

Objective: To selectively protect one of the two equivalent amino groups, creating a "handle" for asymmetric synthesis.

Reagents:

-

Diamino-methyl ester dihydrochloride (from Protocol A)

-

Di-tert-butyl dicarbonate (

) -

Triethylamine (

) -

Dichloromethane (

) or Dioxane/Water (1:1)

Mechanism: By controlling stoichiometry and temperature, we exploit the statistical probability to maximize the mono-protected species.

Procedure:

-

Dissolution: Dissolve the dihydrochloride salt (1.0 equiv) in dry DCM (0.1 M concentration) at 0 °C.

-

Neutralization: Add

(2.2 equiv) dropwise. The solution may become cloudy due to amine salt liberation. -

Controlled Addition: Dissolve

(0.9 equiv—strictly limiting) in a minimal volume of DCM. Add this solution dropwise to the vigorous stirring amine mixture over 1 hour using a syringe pump.-

Note: Slow addition prevents local high concentrations of reagent, reducing di-Boc formation.

-

-

Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature overnight.

-

Workup: Wash the organic layer with 5%

(removes unreacted diamine), then saturated -

Purification: The crude mixture will contain mostly Mono-Boc (desired) and some Di-Boc. Purify via flash column chromatography (Silica gel,

gradient).-

Target: The mono-amine is more polar than the di-Boc byproduct.

-

Protocol C: Urea Synthesis (Supramolecular Linker Installation)

Objective: To functionalize the remaining free amine into a urea moiety, a common motif in drug design for hydrogen bond donor/acceptor interactions.

Reagents:

-

Mono-Boc-amino ester (from Protocol B)

-

Isocyanate (

) or 4-Nitrophenyl chloroformate (for activated carbamate route) -

DIPEA (Diisopropylethylamine)

Procedure:

-

Coupling: Dissolve Mono-Boc amine (1.0 equiv) in dry THF. Add DIPEA (1.5 equiv).

-

Addition: Add the isocyanate (1.1 equiv) at room temperature.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting amine. Reaction is usually complete within 2-4 hours.

-

Quench: Add a small amount of MeOH to quench excess isocyanate.

-

Isolation: Concentrate and purify via recrystallization or chromatography.

Data Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the divergence from the parent scaffold to orthogonal derivatives.

Figure 1: Step-wise functionalization pathway for (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, highlighting the critical desymmetrization step.

Troubleshooting Table

| Problem | Possible Cause | Corrective Action |

| Low Solubility in DCM | Salt form is too polar. | Use a biphasic system ( |

| High Di-Boc Formation | Reagent added too fast or in excess. | Use syringe pump for addition; strictly limit |

| Epimerization at C1 | Harsh basic conditions. | Avoid strong bases (e.g., NaOH) at high temperatures; use DIPEA/Et3N at RT. |

| Incomplete Esterification | Water present in MeOH. | Use freshly distilled or anhydrous MeOH; ensure |

References

-

Battistini, L., et al. (2004).[1] "Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid." Journal of Organic Chemistry.

- Hanessian, S., et al. (2006). "Design and Synthesis of Aeruginosin 298-A Analogs." Journal of Organic Chemistry.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5] Chemical Reviews.

-

Organic Syntheses. "Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate." (Reference for amide coupling conditions).

-

PubChem. "3,5-Diaminocyclohexane-1-carboxylic acid Compound Summary."[6]

Sources

- 1. Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. scispace.com [scispace.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 3,5-Diaminocyclohexane-1-carboxylic acid | C7H14N2O2 | CID 21196866 - PubChem [pubchem.ncbi.nlm.nih.gov]

reductive amination techniques for diaminocyclohexane derivatives

An In-Depth Guide to the Reductive Amination of Diaminocyclohexane Derivatives for Advanced Synthesis

Abstract